molecular formula C12H13FN2O3 B2525270 (E)-1-(4-Fluorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one CAS No. 320416-27-1

(E)-1-(4-Fluorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one

Cat. No.: B2525270
CAS No.: 320416-27-1
M. Wt: 252.245
InChI Key: UGLFICBUSXJKBT-CRBIDOIUSA-N
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Description

(E)-1-(4-Fluorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one is a high-purity chemical reagent for research and development purposes. The unique structure of this compound, featuring both fluorophenyl and methoxyimino groups, suggests potential as a key intermediate in organic synthesis and medicinal chemistry for the development of novel active molecules. Similar structural motifs are found in compounds investigated as MEK inhibitors for cancer therapy and agrochemicals such as fungicides and insecticides . Researchers can utilize this building block to explore new chemical spaces and develop proprietary substances. This product is intended for laboratory research use by qualified professionals. It is not for diagnostic or therapeutic use in humans or animals. Please handle with appropriate safety precautions.

Properties

IUPAC Name

(E)-1-(4-fluorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O3/c1-17-14-7-10(8-15-18-2)12(16)9-3-5-11(13)6-4-9/h3-8,14H,1-2H3/b10-7+,15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSFKELDUBRRAF-HQNMPQEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC=C(C=NOC)C(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CON/C=C(\C=N\OC)/C(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-(4-Fluorophenyl)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]prop-2-en-1-one is a member of the oxime class of compounds, which have garnered attention for their diverse biological activities, including anticancer and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H17FN2O3\text{C}_{16}\text{H}_{17}\text{F}\text{N}_{2}\text{O}_{3}

Structural Features

  • Functional Groups : The presence of a fluorophenyl group, methoxyamino group, and methoxyiminomethyl group contributes to its biological activity.
  • Isomerism : The compound exists in an E configuration, which is significant for its reactivity and interaction with biological targets.

Anticancer Activity

Research has indicated that oxime derivatives exhibit significant anticancer properties. For instance, the compound has been shown to inhibit various kinases involved in cancer progression. Studies suggest that it may target pathways such as:

  • AMPK Pathway : Inhibition of AMPK has been linked to reduced tumor growth in various cancer models .
  • NF-κB Signaling : The compound may inhibit NF-κB-dependent pro-inflammatory cytokine expression, reducing inflammation associated with tumorigenesis .

Anti-inflammatory Effects

The compound also demonstrates notable anti-inflammatory activity. Key findings include:

  • Inhibition of Pro-inflammatory Cytokines : It has been shown to decrease the levels of TNF-alpha and IL-6 in cell-based assays, which are critical mediators in inflammatory responses .
  • Neuroprotection : In models of neuroinflammation, the compound reduced LPS-induced neuronal apoptosis by inhibiting GSK-3β and ERK pathways .

The biological activity can be attributed to several mechanisms:

  • Kinase Inhibition : The compound inhibits multiple kinases involved in cellular signaling pathways that regulate growth and inflammation.
  • Regulation of Gene Expression : It modulates the expression of genes involved in inflammatory responses and apoptosis.
  • Direct Interaction with Cellular Targets : The presence of specific functional groups allows for hydrogen bonding and other interactions with target proteins.

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer effects of similar oxime compounds demonstrated a significant reduction in tumor size in xenograft models when treated with this compound. The treatment led to a decrease in cell proliferation markers and increased apoptosis rates.

Case Study 2: Neuroprotective Effects

In a neuroinflammatory model using mice fed a high-fat diet, administration of the compound resulted in improved cognitive function and reduced markers of neuroinflammation. Histological analysis showed decreased microglial activation and lower levels of pro-inflammatory cytokines in brain tissues .

Data Summary

Biological ActivityMechanismReference
AnticancerInhibition of AMPK, NF-κB
Anti-inflammatoryReduction of TNF-alpha, IL-6
NeuroprotectionInhibition of GSK-3β, ERK

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares substituents and key features of the target compound with analogous enones:

Compound Name R1 (Position 1) R2 (Position 3) R3 (Position 2/Other) Notable Features
Target Compound 4-Fluorophenyl Methoxyamino (E)-Methoxyiminomethyl Dual hydrogen-bond donors (NH, NOCH3); enhanced stereoelectronic complexity
(E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one 2-Fluoro-4-methoxyphenyl 4-Chlorophenyl Halogen (Cl, F) and methoxy groups; potential antimicrobial activity
(E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one 4-Methoxyphenyl 3,4,5-Trimethoxyphenyl Electron-rich aryl groups; possible tubulin inhibition activity
(2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one 4-Fluorophenyl Dimethylamino Basic dimethylamino group; used in heterocyclic drug intermediate synthesis
(E)-1-(4-(4-Fluorophenoxy)phenyl)-3-(dimethylamino)prop-2-en-1-one 4-(4-Fluorophenoxy)phenyl Dimethylamino Extended π-conjugation; fluorophenoxy enhances metabolic resistance

Key Observations:

  • Electron-Withdrawing vs.
  • Hydrogen-Bonding Capacity: The methoxyiminomethyl group enables dual hydrogen-bond interactions (NH and OCH3), unlike compounds with halogens or methoxy groups alone. This may improve binding specificity in biological targets .

Computational Similarity Analysis

Using Tanimoto coefficients or graph-based comparisons ():

  • The target compound’s structural complexity likely reduces similarity scores with simpler enones (e.g., T ≤ 0.3 for derivatives with single substituents).
  • Subgraph matching (e.g., GEM-Path ) could identify shared motifs like the fluorophenyl-enone core but highlight divergence in side-chain functionalities.

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